molecular formula C17H15NO3 B026161 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one CAS No. 4803-74-1

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Cat. No. B026161
CAS RN: 4803-74-1
M. Wt: 281.3 g/mol
InChI Key: SUVQWDLUAIFZKM-NTUHNPAUSA-N
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Description

Synthesis Analysis
The synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one involves a strategic approach based on the aldol condensation reaction between 4-pyridinecarboxaldehyde with 5,6-dimethoxy-1-indanone in the presence of NaOH in an EtOH-H2O solution. This step is followed by N-alkylation reaction of the produced compound with various alkyl halides in polar aprotic solvents such as acetone or acetonitrile under reflux temperature. This method provides a basis for synthesizing a series of derivatives with potential inhibitory activities for acetylcholinesterase and butyrylcholinesterase, indicating its relevance in therapeutic applications, particularly in Alzheimer’s disease treatment (Farrokhi et al., 2019).

Scientific Research Applications

  • Alzheimer's Disease Treatment: Derivatives of this compound, specifically 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives, have shown high inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential as treatments for Alzheimer's disease (Farrokhi et al., 2019).

  • Antibacterial Activity: Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine have exhibited promising antibacterial activity, suggesting their potential as antimicrobial agents (Patel et al., 2018).

  • Anti-Inflammatory Agent: The unique structure of this compound, particularly its asymmetric unit and envelope conformations, make it a promising candidate for novel anti-inflammatory agents (Zhang et al., 2012).

  • Synthesis of Key Intermediates: This compound is utilized in the synthesis of key intermediates for drugs like Donepezil hydrochloride, an Alzheimer's disease medication (An, 2006).

  • Antioxidant and Antihyperglycemic Properties: Some derivatives, such as compounds 5e and 5g, have shown antioxidant and antihyperglycemic properties, making them suitable for applications in pharmaceuticals and nutraceuticals (Kenchappa et al., 2017).

  • Oral Hypoglycemic Activity: Certain compounds derived from 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one have demonstrated potential oral hypoglycemic activity, with some showing promising results in pharmacological studies (Lahiri & Pathak, 1968).

  • Catalytic Applications: This compound has been used in various catalytic applications, such as in the hydrogenation process, demonstrating its versatility in chemical synthesis and industrial applications (Jelčić et al., 2013).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVQWDLUAIFZKM-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468795
Record name (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

CAS RN

4803-74-1
Record name (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,606,064 disclosed a process for the preparation of donepezil. 5,6-dimethoxy-1-indanone was condensed with pyridin-4-aldehyde to give 5,6-dimethoxy-2-(pyridin-4-yl)methyleneindan-1-one, reacted with benzyl bromide to give 1-benzyl-4-(5,6-dimethoxyindan-1-on-2-ylidene)methylpyridinium bromide and then, hydrogenated in the presence of platinum oxide catalyst to yield donepezil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Additionally, it is disclosed in Example 2, 4 and 6 of JP-A 8-225527 (1996) (EP-711,756-A1, U.S. Pat. No. 5,606,064) that reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde afforded 5,6-dimethoxy-2-(pyridin-4-yl)methyleneindan-1-one (Example 2), followed by reaction with benzyl bromide afforded 1-benzyl-4-(5,6-dimethoxyindan-1-on-2-ylidene)methylpiridinium bromide (Example 4), then reduction in the presence of platinum oxide afforded Donepezil (Example 6). According to this method, yield for Donepezil through Example 2, 4 and 6 was 58.5% (87%×83%×81%).
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Synthesis routes and methods IV

Procedure details

A mixture of 5,6-dimethoxy-indan-1-one (10 g), pyridine-4-carboxaldehyde (7.8 g), p-toluenesulphonic acid (13.8 g) in toluene (120 ml) was refluxed azeotropically for 6 hours. The reaction mixture was cooled to room temperature and filtered. The wet solid so obtained was stirred with 10% aqueous sodium carbonate solution. The solid was filtered, washed with acetone and then dried to get the title compound (13.2 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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